Zoniclezole hydrochloride
Overview
Description
Zoniclezole hydrochloride is a compound with the molecular formula C12H10ClN3O.ClH and a molecular weight of 284.141. It is a racemic mixture with no defined stereocenters. This compound is known for its anticonvulsant properties and is being developed as a water-soluble agent for the treatment of epilepsy .
Preparation Methods
The synthesis of zoniclezole hydrochloride involves several steps. One of the methods includes the use of n-butyl lithium in hexane, which is added dropwise to a solution of diisopropylamine in anhydrous tetrahydrofuran at -40°C. This reaction is part of a multi-step process that ultimately yields this compound .
Chemical Reactions Analysis
Zoniclezole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zoniclezole hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studies of anticonvulsant agents and their mechanisms of action.
Biology: this compound is studied for its effects on glutamate receptors, particularly as a glutamate receptor antagonist.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Zoniclezole hydrochloride exerts its effects by acting as a glutamate receptor antagonist. It inhibits the action of glutamate, a neurotransmitter involved in the excitation of neurons. By blocking glutamate receptors, this compound reduces neuronal excitability and prevents seizures. The compound has shown prolonged efficacy at relatively low doses in preclinical studies .
Comparison with Similar Compounds
Zoniclezole hydrochloride is unique in its class due to its water solubility and prolonged efficacy at low doses. Similar compounds include:
Phenytoin: Another anticonvulsant used to control seizures.
Carbamazepine: Used to treat epilepsy and neuropathic pain.
Valproic Acid: Used to treat epilepsy, bipolar disorder, and migraines.
These compounds share similar anticonvulsant properties but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles.
Properties
CAS No. |
121929-46-2 |
---|---|
Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H |
InChI Key |
XGQRATAWGQQGRW-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |
Canonical SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |
Synonyms |
5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole CGS 18416A CGS-18416A zoniclezole zoniclezole hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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